Kisspeptin-234 trifluoroacetate salt

Description

Historical Trajectory of Kisspeptin (B8261505) Antagonist Discovery

The journey to the discovery of potent kisspeptin antagonists like Kisspeptin-234 is rooted in the foundational understanding of the kisspeptin system. The initial discovery of the KISS1 gene in 1996 as a metastasis suppressor in malignant melanoma cells did not immediately reveal its profound role in reproduction. mdpi.com The pivotal breakthrough came in 2003 with the identification of loss-of-function mutations in the KISS1R gene in individuals with idiopathic hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility. mdpi.com This finding firmly established the kisspeptin/KISS1R signaling pathway as a critical gatekeeper of reproductive maturation.

This revelation spurred a wave of research to understand the mechanisms through which kisspeptin activates gonadotropin-releasing hormone (GnRH) neurons, the primary drivers of the reproductive endocrine cascade. researchgate.netnih.gov To definitively elucidate the physiological roles of endogenous kisspeptin, the development of specific antagonists became a key priority for the scientific community. Early research focused on creating analogues of kisspeptin-10 (B1632629) (KP-10), the shortest endogenous peptide fragment that retains full biological activity. researchgate.net

A systematic structure-activity relationship study was undertaken, which involved the substitution of various amino acids within the KP-10 sequence. nih.gov This meticulous process led to the identification of several peptide analogues with antagonistic properties. Among these, peptide 234, later known as Kisspeptin-234, demonstrated the most potent inhibitory effect on kisspeptin-10-induced inositol (B14025) phosphate (B84403) production in cells expressing the human kisspeptin receptor. nih.gov This discovery provided the first powerful and specific tool to block the action of kisspeptin in both in vitro and in vivo research settings. nih.govnih.gov

Rationale for the Development of Kisspeptin-234 Trifluoroacetate (B77799) Salt as a Research Tool

The primary rationale for the development of Kisspeptin-234 trifluoroacetate salt was to create a specific and potent tool to investigate the physiological necessity of kisspeptin signaling. apexbt.comnih.gov While agonists (activators) of the kisspeptin receptor could demonstrate the potential effects of the system, an antagonist was required to block the actions of naturally occurring kisspeptin, thereby revealing its true, moment-to-moment physiological roles.

The availability of Kisspeptin-234 has enabled researchers to address fundamental questions in reproductive biology that were previously intractable. For instance, it has been instrumental in demonstrating the critical role of kisspeptin in mediating the negative feedback effects of sex steroids on gonadotropin secretion. nih.gov By administering Kisspeptin-234, scientists could block the post-castration rise in luteinizing hormone (LH) in various animal models, providing direct evidence that kisspeptin neurons are a key intermediary in this feedback loop. nih.gov

Furthermore, Kisspeptin-234 has been crucial in confirming the role of kisspeptin in the initiation of puberty. nih.gov Studies using this antagonist have shown that its administration can delay the onset of puberty in female rats. nih.gov It has also been used to inhibit the firing of GnRH neurons and suppress the pulsatile release of GnRH in pubertal monkeys, solidifying the concept that kisspeptin signaling is an obligatory component for the activation of the reproductive axis at puberty. apexbt.comnih.gov

The trifluoroacetate salt form of Kisspeptin-234 ensures its stability and solubility for use in research applications. apexbt.com This has facilitated its use in a wide array of experimental paradigms, from cell culture-based assays to in vivo studies in various species, making it an invaluable asset for the academic research community. nih.govnih.gov

Conceptual Frameworks for Investigating Peptide Antagonism in Biological Systems

The use of Kisspeptin-234 as a research tool is grounded in fundamental pharmacological principles of peptide antagonism, particularly competitive antagonism at G protein-coupled receptors (GPCRs). wikipedia.org GPCRs, like the kisspeptin receptor, are a large family of cell surface receptors that play a crucial role in signal transduction. nih.gov

The central concept is that an antagonist, such as Kisspeptin-234, binds to the same receptor as the endogenous agonist (in this case, kisspeptin) but fails to elicit a biological response. wikipedia.org By occupying the receptor's binding site, the antagonist prevents the agonist from binding and initiating the downstream signaling cascade. This is the essence of competitive antagonism.

The investigation of peptide antagonism using a tool like Kisspeptin-234 typically follows a structured framework:

In Vitro Characterization: The initial step involves characterizing the antagonist's properties in a controlled cellular environment. This includes determining its binding affinity for the receptor and its ability to inhibit the functional response induced by the agonist. For Kisspeptin-234, this was demonstrated by its ability to inhibit kisspeptin-10-induced inositol phosphate production in cells expressing the human KISS1R, with a reported IC50 (half-maximal inhibitory concentration) of 7 nM. nih.gov This provides a quantitative measure of its potency.

In Vivo Validation: The next step is to demonstrate the antagonist's efficacy in a living organism. This involves administering the antagonist and observing its ability to block the known physiological effects of the endogenous agonist or an exogenously administered agonist. For example, Kisspeptin-234 has been shown to block kisspeptin-10-induced LH secretion in rats and mice, confirming its antagonistic action in a physiological context. nih.govnih.gov

Physiological Investigation: Once validated, the antagonist becomes a powerful tool to probe the physiological roles of the endogenous peptide system. By blocking the receptor, researchers can observe the consequences of the absence of signaling. This has been exemplified by studies where Kisspeptin-234 was used to inhibit pulsatile GnRH secretion in monkeys and to investigate the role of kisspeptin in sexual behavior in rats. nih.govnih.gov

The ability to specifically block the kisspeptin receptor with Kisspeptin-234 allows researchers to establish a causal link between kisspeptin signaling and various physiological outcomes, thereby advancing our understanding of the intricate neural control of reproduction.

Detailed Research Findings

The development of Kisspeptin-234 has led to a wealth of detailed research findings that have significantly advanced our understanding of the kisspeptin system.

In Vitro Efficacy of Kisspeptin-234

| Cell Line | Agonist | Parameter Measured | Kisspeptin-234 Effect | IC50 | Reference |

| CHO cells expressing human KISS1R | Kisspeptin-10 | Inositol phosphate production | Inhibition | 7 nM | nih.gov, |

| Isolated mouse GnRH neurons | Kisspeptin-10 | Neuronal firing | Inhibition | - | nih.gov |

In Vivo Effects of Kisspeptin-234 Across Species

| Species | Model | Kisspeptin-234 Effect | Physiological Implication | Reference |

| Pubertal female rhesus monkeys | - | Inhibited pulsatile GnRH secretion | Kisspeptin is crucial for pubertal GnRH release | nih.gov, nih.gov |

| Adult male rats | - | Inhibited kisspeptin-10-induced LH secretion | Confirms antagonistic action on the HPG axis | nih.gov, nih.gov |

| Adult male mice | - | Inhibited kisspeptin-10-induced LH secretion | Broad applicability of the antagonist | nih.gov, nih.gov |

| Pubertal female rats | - | Delayed vaginal opening | Kisspeptin signaling is necessary for the normal timing of puberty | nih.gov |

| Male rats | Medial amygdala infusion | Blocked kisspeptin-10-induced ex-copular erections | Implicates kisspeptin in the neural control of sexual behavior | nih.gov |

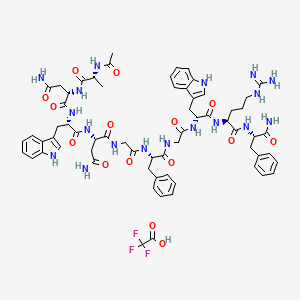

Structure

2D Structure

Properties

Molecular Formula |

C65H79F3N18O15 |

|---|---|

Molecular Weight |

1409.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1 |

InChI Key |

XYUGIYOAGFFAEE-VIJDQBLHSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Receptor Level Characterization of Kisspeptin 234 Trifluoroacetate Salt

Elucidation of Specific Receptor Binding Affinity

The antagonistic properties of Kisspeptin-234 are rooted in its specific binding characteristics to the kisspeptin (B8261505) receptor. Its design allows it to occupy the receptor's binding site without initiating the downstream signaling cascade typically triggered by endogenous ligands.

Kisspeptin-234 is a peptide antagonist of the Kisspeptin-1 Receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). caymanchem.comtocris.com The structural alterations in its peptide sequence allow it to retain the ability to bind effectively to the KISS1R. researchgate.net Research has demonstrated that these modified decapeptide analogs exhibit high binding affinities for the receptor. nih.gov This interaction is foundational to its role in preventing the natural ligand, kisspeptin, from binding and activating the receptor. scbt.com

Kisspeptin-234 functions as a competitive antagonist, directly competing with endogenous kisspeptins, such as Kisspeptin-10 (B1632629), for the same binding site on the KISS1R. sigmaaldrich.comscbt.com Its distinct peptide structure facilitates this competitive inhibition, which alters the receptor's conformation and prevents downstream signaling. scbt.com In competitive binding assays using radiolabeled 125I-kisspeptin-10, Kisspeptin-234 demonstrated a high binding affinity. nih.gov

| Compound | Assay Type | Binding Affinity (EC₅₀) | Reference |

|---|---|---|---|

| Kisspeptin-234 | Competition with 125I-kisspeptin-10 | 2.7 nM | nih.gov |

Functional Characterization as a Neutral Antagonist

Functionally, Kisspeptin-234 is classified as a potent neutral antagonist. sigmaaldrich.com This classification signifies that while it binds to the KISS1R, it does not provoke a biological response, thereby blocking the receptor from activation by agonists.

A primary characteristic of Kisspeptin-234 is its ability to inhibit receptor activation induced by endogenous ligands. It has been shown to be a potent inhibitor of the signaling cascade stimulated by Kisspeptin-10. researchgate.netnih.gov Specifically, it blocks the Kisspeptin-10-induced production of inositol (B14025) phosphate (B84403) (IP) in Chinese hamster ovarian (CHO) cells that are engineered to express the human kisspeptin receptor. caymanchem.comtocris.comnih.gov Further studies have confirmed its inhibitory effects on the Kisspeptin-10-induced firing of gonadotropin-releasing hormone (GnRH) neurons. mdpi.comcaymanchem.combioscience.co.uk

| Compound | Activity Measured | Cell Line | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Kisspeptin-234 | Inhibition of Kisspeptin-10-induced inositol phosphate production | CHO cells expressing human KISS1R | 7 nM | caymanchem.comtocris.combioscience.co.uk |

Crucial to its classification as a neutral antagonist is the absence of any inherent stimulatory effect on the receptor. Research confirms that Kisspeptin-234 lacks intrinsic agonistic activity. nih.goved.ac.uk When administered alone in cellular assays, it does not elicit the activation of intracellular signaling pathways. researchgate.net Specifically, studies have shown that Kisspeptin-234 by itself does not stimulate any inositol phosphate production, confirming it does not independently activate the KISS1R. nih.goved.ac.uk This lack of intrinsic activity is a key feature that distinguishes it as a pure antagonist, designed solely to block the receptor.

Cellular and Intracellular Signaling Modulations by Kisspeptin 234 Trifluoroacetate Salt

Impact on G Protein-Coupled Receptor Signaling Cascades

The kisspeptin (B8261505) receptor, GPR54, is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit. karger.comnih.gov Activation of this pathway by an agonist like Kisspeptin-10 (B1632629) initiates a well-defined signaling cascade. Kisspeptin-234, by acting as a neutral antagonist, effectively blocks these subsequent events. sigmaaldrich.com

Attenuation of Inositol (B14025) Phosphate (B84403) Production in Cellular Models

A primary consequence of Gαq/11 activation is the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). karger.com The production of IP3 is a hallmark of GPR54 activation.

Research has conclusively shown that Kisspeptin-234 potently inhibits this process. In cellular models, such as Chinese Hamster Ovary (CHO) cells stably expressing the human kisspeptin receptor, Kisspeptin-234 effectively blocks the production of inositol phosphate that is normally induced by the agonist Kisspeptin-10. caymanchem.combioscience.co.uknih.gov This inhibitory action is dose-dependent and demonstrates the compound's direct antagonistic effect at the receptor level. caymanchem.com The half-maximal inhibitory concentration (IC50) for this effect has been determined to be 7 nM, indicating a high degree of potency. caymanchem.combioscience.co.uk

| Cellular Model | Agonist | Measured Outcome | IC50 | Reference |

|---|---|---|---|---|

| CHO cells expressing human GPR54 | Kisspeptin-10 | Inhibition of IP Production | 7 nM | caymanchem.com, bioscience.co.uk, , |

Analysis of Downstream Effector Pathway Inhibition

By blocking the Gαq/11-PLC-IP3/DAG axis, Kisspeptin-234 effectively inhibits all subsequent downstream effector pathways. The generation of IP3 is critical for mobilizing intracellular calcium (Ca2+), while DAG is the primary activator of Protein Kinase C (PKC). karger.comnih.gov Therefore, the attenuation of IP production by Kisspeptin-234 directly leads to the inhibition of intracellular Ca2+ release and prevents the activation of PKC and its related signaling cascades, which can include the mitogen-activated protein kinase (MAPK) pathways like ERK1/2. karger.com

Investigations into PKC Pathway Modulation

The modulation of the PKC pathway is a direct consequence of Kisspeptin-234's primary antagonistic action. The activation of GPR54 by kisspeptin leads to the production of DAG, which in turn recruits and activates PKC isoforms. nih.gov This activation is a critical step in mediating some of kisspeptin's cellular effects. Since Kisspeptin-234 prevents the formation of DAG by inhibiting PLC activity, it effectively functions as an inhibitor of kisspeptin-induced PKC pathway activation. Studies on the broader GPR54 signaling cascade confirm that PKC activation is a key downstream event following receptor stimulation, and therefore, its antagonism by compounds like Kisspeptin-234 is a fundamental aspect of their mechanism. nih.gov

Regulation of Neuronal Excitability

Kisspeptin signaling is a potent regulator of neuronal activity, most notably within the hypothalamic-pituitary-gonadal axis. Kisspeptin-234 has been instrumental in demonstrating the necessity of this signaling for normal reproductive function by selectively blocking it.

Suppression of GnRH Neuron Firing Activity in Isolated Systems

Gonadotropin-releasing hormone (GnRH) neurons are the final common pathway for the central control of reproduction, and they are potently activated by kisspeptin. sigmaaldrich.comnih.govnih.gov Kisspeptin-234 has been shown to directly counteract this effect. In isolated systems using mouse GnRH neurons, Kisspeptin-234 inhibits the neuronal firing that is induced by Kisspeptin-10. caymanchem.combioscience.co.uk This demonstrates that the excitatory action of kisspeptin on these crucial neurons is mediated by GPR54.

Furthermore, in vivo studies have corroborated these findings. The administration of Kisspeptin-234 into the stalk-median eminence region of pubertal female rhesus monkeys led to a prompt and consistent suppression of pulsatile GnRH secretion. nih.govnih.gov

| Experimental System | Observation | Agonist | Reference |

|---|---|---|---|

| Isolated mouse GnRH neurons | Inhibition of neuronal firing | Kisspeptin-10 | caymanchem.com, bioscience.co.uk, nih.gov |

| Pubertal female rhesus monkeys (in vivo) | Suppression of pulsatile GnRH release | Endogenous | nih.gov, nih.gov |

Exploration of Interactions with Non-GPR54 Receptors in Specific Neuronal Populations (e.g., NPFF Receptors in Arcuate Nucleus)

While Kisspeptin-234 is a specific antagonist for GPR54, the broader family of RF-amide peptides, to which kisspeptin belongs, exhibits some receptor cross-talk. nih.gov There is growing interest in whether kisspeptin can signal through other RF-amide receptors, such as the neuropeptide FF receptors (NPFFR1 and NPFFR2), which are expressed in various brain regions, including the arcuate nucleus. nih.gov

Direct studies investigating the interaction of Kisspeptin-234 with NPFF receptors in the arcuate nucleus are limited. However, research on other neuronal populations provides insights into GPR54-independent actions of kisspeptin. For example, one study found that Kisspeptin-234 did not block the excitatory effects of kisspeptin on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus, suggesting that these effects might be mediated by a different receptor, potentially an NPFF receptor. nih.gov This highlights the possibility that while Kisspeptin-234 effectively blocks GPR54-mediated signaling to GnRH neurons, other kisspeptin-responsive neuronal populations in the arcuate nucleus may utilize different receptors that are not targeted by this antagonist. This area requires further investigation to fully delineate the complete signaling profile of kisspeptin and the precise spectrum of activity for antagonists like Kisspeptin-234.

Cellular Proliferation and Differentiation Studies

The role of the kisspeptin signaling system in regulating cellular processes extends beyond its well-established function in neuroendocrine control. Kisspeptin and its receptor, KISS1R (also known as GPR54), are expressed in various peripheral tissues and have been implicated in the modulation of cell proliferation, differentiation, and motility. nih.govplos.org The synthetic antagonist, Kisspeptin-234 trifluoroacetate (B77799) salt, serves as a critical pharmacological tool to investigate these functions by selectively blocking the actions of endogenous or exogenous kisspeptins. sigmaaldrich.comnih.gov

Examination of Cell Growth Inhibition in In Vitro Assays

Kisspeptin-234 trifluoroacetate salt is a potent antagonist of the KISS1 receptor. caymanchem.com Its primary mechanism in in vitro settings is the competitive inhibition of kisspeptin-induced signaling cascades. sigmaaldrich.com The initial characterization of Kisspeptin-234 (referred to as peptide 234 in the study) demonstrated its ability to robustly inhibit the intracellular signaling prompted by kisspeptin agonists. nih.gov

In a foundational in vitro assay using Chinese Hamster Ovary (CHO) cells engineered to express the human KISS1 receptor, Kisspeptin-234 effectively blocked the production of inositol phosphate (IP) that is normally induced by Kisspeptin-10. nih.govcaymanchem.com The accumulation of IP is a key second messenger event following KISS1R activation, and its inhibition serves as a direct measure of the antagonist's efficacy. plos.org Kisspeptin-234 exhibited a high potency, with an IC₅₀ value of 7 nM, indicating that a low concentration is sufficient to block half of the agonist's effect. caymanchem.com Notably, when administered alone, Kisspeptin-234 showed no intrinsic ability to stimulate IP production, confirming its status as a neutral antagonist in this system. nih.gov

While direct studies on "cell growth inhibition" in terms of decreasing cell counts are specific to the cell type and the role of kisspeptin in that context, the inhibition of these fundamental signaling pathways is the foundational evidence of its ability to block kisspeptin-driven cellular responses, which can include proliferation.

| Assay Type | Cell Line | Agonist Used | Effect of Kisspeptin-234 | Potency (IC₅₀) | Source |

|---|---|---|---|---|---|

| Inositol Phosphate (IP) Production | CHO-K1 (expressing human KISS1R) | Kisspeptin-10 | Inhibited agonist-induced IP production by 93% | 7 nM | plos.orgnih.govcaymanchem.com |

Influence on Specific Cell Line Responses to Kisspeptin Stimulation

The influence of this compound on cellular proliferation and behavior is highly context-dependent, varying with the specific cell line and the inherent function of the kisspeptin system within that cell type. Research across different cell lines reveals a spectrum of activities, primarily centered on antagonizing the effects of kisspeptin agonists.

Endometrial Cancer Cell Lines: In studies involving human endometrial cancer cell lines (RL95-2, Ishikawa, HEC-1-A, and HEC-1-B), the kisspeptin system has been shown to regulate cell motility. nih.gov The kisspeptin agonist, Kisspeptin-10 (KP10), was found to suppress migration and invasion. In contrast, treatment with 100 nM of the antagonist Kisspeptin-234 (KP234) significantly counteracted this effect, leading to an increase in cell migration and invasion. This was associated with an upregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression in the RL95-2 cell line, proteins known to be involved in breaking down the extracellular matrix during cell invasion. nih.gov

Cervical Cancer Cell Lines: In cervical cancer cells (HeLa), the kisspeptin system has been suggested to play an inhibitory role in tumor progression. nih.gov Activation of the KISS1 receptor by Kisspeptin-10 has demonstrated cytotoxic effects in these cells. As an antagonist, Kisspeptin-234 would be expected to block this cytotoxic (growth-inhibiting) action of kisspeptin agonists, thereby potentially allowing for increased cell survival in the presence of the agonist.

Gonadotropin-Releasing Hormone (GnRH) Neuronal Cell Lines: Kisspeptin is a potent stimulator of GnRH neurons, a critical function for reproductive regulation. nih.govnih.gov In vitro studies using immortalized GnRH-secreting neuronal cell lines (GT1-7 and GN11) show that kisspeptin treatment increases GnRH secretion and gene expression. nih.gov Kisspeptin-234 has been shown to inhibit the kisspeptin-10-induced firing of isolated mouse GnRH neurons, demonstrating its ability to block the stimulatory effects of kisspeptin on this cell type. nih.govcaymanchem.com

Caprine Luteal Cells: In a temperature-sensitive caprine luteal cell line (ts-CLC-D), the agonist Kisspeptin-10 was found to increase cell proliferation. nih.govresearchgate.net The application of an antagonist like Kisspeptin-234 would be predicted to inhibit this proliferative effect, highlighting the role of kisspeptin signaling in the growth of these specific cells.

| Cell Line | Organism/Tissue of Origin | Observed/Expected Effect of Kisspeptin-234 | Underlying Mechanism | Source |

|---|---|---|---|---|

| RL95-2, Ishikawa, HEC-1-A, HEC-1-B | Human Endometrial Cancer | Increased cell migration and invasion | Antagonizes the suppressive effect of Kisspeptin-10; increases MMP-2/9 expression. | nih.gov |

| HeLa | Human Cervical Cancer | Expected to block agonist-induced cytotoxicity | Antagonizes the growth-inhibitory signaling of KISS1R activation. | nih.gov |

| GnRH Neurons (e.g., GT1-7, GN11) | Mouse Hypothalamus | Inhibits agonist-induced neuronal firing and secretion | Blocks KISS1R-mediated stimulation of GnRH neurons. | nih.govcaymanchem.comnih.gov |

| ts-CLC-D | Goat Corpus Luteum | Expected to inhibit agonist-induced cell proliferation | Antagonizes the proliferative signaling pathway activated by Kisspeptin-10. | nih.govresearchgate.net |

| CHO-K1 (expressing human KISS1R) | Chinese Hamster Ovary | Inhibits agonist-induced intracellular signaling | Blocks Kisspeptin-10-induced inositol phosphate production. | nih.govcaymanchem.com |

Investigative Applications of Kisspeptin 234 Trifluoroacetate Salt in Neuroendocrine Research

Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Animal Models

Kisspeptin-234 has been instrumental in confirming the hierarchical role of kisspeptin (B8261505) at the apex of the Hypothalamic-Pituitary-Gonadal (HPG) axis. biochemjournal.comnih.gov The HPG axis is the primary hormonal system regulating reproduction, orchestrated by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.gov GnRH, in turn, stimulates the pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govnih.gov By using Kisspeptin-234 to block endogenous kisspeptin signaling, studies in various animal models have demonstrated that this neuropeptide is a critical upstream regulator of the HPG axis, mediating both steroidal feedback and the fundamental drive for pulsatile hormone release. nih.govplos.org

Research utilizing Kisspeptin-234 has provided direct evidence that kisspeptin signaling is an obligatory step for normal GnRH secretion, which is the final common pathway for central control of reproduction. researchgate.netnih.gov

Studies in pubertal female rhesus monkeys have shown that local administration of Kisspeptin-234 into the stalk-median eminence, the site of GnRH release, promptly and consistently suppresses the pulsatile secretion of GnRH. nih.govcaymanchem.com This finding was crucial as it provided the first direct evidence that hypothalamic kisspeptin signaling is a prerequisite for the generation of GnRH pulses. researchgate.net The inhibition of spontaneous GnRH pulses in this primate model by Kisspeptin-234 suggests that endogenous kisspeptin input is required for both the frequency and amplitude of GnRH pulsatile secretion. researchgate.net This supports the concept that the pulsatile nature of endogenous kisspeptin secretion drives the ultradian rhythm of GnRH release. researchgate.net

Kisspeptin-234 has been used in ex vivo preparations to dissect the cellular mechanisms by which kisspeptin regulates GnRH neurons. In acutely prepared brain slices from mice, Kisspeptin-234 effectively blocks the stimulatory effect of kisspeptin-10 (B1632629) on the firing rate of GnRH neurons. researchgate.netcaymanchem.com This antagonistic action occurs at the level of the GnRH neuron itself, preventing the kisspeptin-induced depolarization that is necessary to trigger action potentials. researchgate.netnih.gov Kisspeptin is known to excite GnRH neurons by modulating various ion channels, including the closure of inward rectifier potassium channels. nih.govnih.gov By blocking the KISS1R, Kisspeptin-234 prevents these downstream intracellular signaling events, thus inhibiting the neuronal activation that leads to GnRH release. researchgate.net The failure of Kisspeptin-234 to affect the basal firing rate of GnRH neurons in certain models suggests that under some conditions, tonic kisspeptin input may be minimal. researchgate.net

| Animal Model | Experimental Setting | Key Finding | Reference |

|---|---|---|---|

| Pubertal Female Rhesus Monkey | In Vivo (Stalk-median eminence infusion) | Prompt and consistent suppression of pulsatile GnRH secretion. | nih.govcaymanchem.com |

| Mouse | Ex Vivo (Brain slice electrophysiology) | Blocked kisspeptin-10-induced stimulation of GnRH neuron firing. | researchgate.netcaymanchem.com |

| Mouse | In Vivo | Inhibited GnRH neuron firing rate. | researchgate.net |

As LH secretion from the pituitary is directly controlled by hypothalamic GnRH, Kisspeptin-234's effects on LH serve as a reliable proxy for its upstream actions on GnRH.

A primary application of Kisspeptin-234 is to verify its antagonist activity by challenging the system with a kisspeptin agonist. In numerous studies, the co-administration or pre-treatment with Kisspeptin-234 has been shown to effectively block or blunt the robust release of LH that is normally induced by exogenous kisspeptin-10. nih.govplos.org This has been demonstrated in adult male rats and mice. researchgate.netcaymanchem.com In rats, Kisspeptin-234 significantly reduced the LH secretory response to kisspeptin-10. nih.gov In mice, the antagonist was able to completely inhibit kisspeptin-10-stimulated LH release. researchgate.net These findings confirm that Kisspeptin-234 acts as a competitive antagonist at the KISS1R, presumably on GnRH neurons, thereby preventing the downstream cascade that results in pituitary LH secretion. researchgate.netnih.gov

Kisspeptin-234 has been pivotal in demonstrating the role of endogenous kisspeptin in maintaining gonadotropin secretion in different physiological states. In animal models where gonadal negative feedback is removed, such as in ovariectomized ewes or castrated male mice and rats, there is a characteristic rise in LH levels. nih.gov Administration of Kisspeptin-234 markedly reduces the frequency of LH pulses in ovariectomized sheep and inhibits the post-castration rise in LH in both mice and rats. researchgate.netnih.govplos.org This indicates that endogenous kisspeptin signaling is a key mediator of the gonadal steroid negative feedback pathway on gonadotropin secretion. nih.gov Interestingly, in intact, gonad-replete male rats and mice, Kisspeptin-234 had no significant effect on basal LH levels. researchgate.netnih.govnih.gov This suggests that under these specific conditions, the tonic, moment-to-moment drive for basal GnRH and LH secretion may be less dependent on kisspeptin input, or that other factors play a more dominant regulatory role. researchgate.net In ovariectomized, estradiol-replaced rats, central administration of the antagonist profoundly suppressed LH pulse frequency without affecting pulse amplitude. plos.org

| Animal Model | Physiological State | Effect on LH Secretion | Reference |

|---|---|---|---|

| Adult Male Rat | Intact (with Kisspeptin-10 co-administration) | Blunted LH secretory response to kisspeptin-10. | nih.gov |

| Adult Male Mouse | Intact (with Kisspeptin-10 co-administration) | Completely inhibited kisspeptin-10-stimulated LH release. | researchgate.net |

| Adult Male Rat & Mouse | Intact (basal) | No significant inhibition of basal LH levels. | researchgate.netnih.gov |

| Male Rat & Mouse | Castrated | Inhibited post-castration rise in LH. | nih.gov |

| Ewe | Ovariectomized | Markedly reduced LH pulse frequency. | researchgate.netplos.org |

| Rat | Ovariectomized (estradiol-replaced) | Profoundly suppressed LH pulse frequency. | plos.org |

Regulation of Luteinizing Hormone (LH) Secretion

Role in Pubertal Onset and Development in Pre-Clinical Models

The kisspeptin signaling pathway is firmly established as a master controller of puberty onset and reproductive function. nih.govfrontiersin.org Kisspeptin stimulates the release of Gonadotropin-Releasing Hormone (GnRH), which in turn drives sexual maturation. nih.govnih.gov The use of antagonists like Kisspeptin-234 allows researchers to probe the necessity of this signaling for the normal timing of puberty and gonadal development.

In female rodents, the day of vaginal opening (VO) is a definitive external marker for the onset of puberty. Pharmacological blockade of kisspeptin signaling has been shown to delay the timing of puberty in female rats. endocrinologiapediatrica.org The administration of a kisspeptin antagonist during the juvenile-peripubertal period effectively postpones this key developmental milestone. This demonstrates that continuous kisspeptin signaling is indispensable for the timely activation of the reproductive axis leading to puberty. While specific studies focusing solely on Kisspeptin-234 and VO are not detailed in the provided results, its function as a potent kisspeptin receptor antagonist implies it would be a tool used to achieve such a delay, confirming the pivotal role of endogenous kisspeptin in pubertal timing. caymanchem.comendocrinologiapediatrica.org

Beyond the central control of puberty, kisspeptin and its receptor are expressed directly in the ovaries, suggesting a local role in gonadal function. nih.govnih.gov Kisspeptin signaling is involved in follicle development, oocyte maturation, and ovulation. nih.gov The application of the kisspeptin antagonist, Kisspeptin-234, has been shown to disrupt these processes. nih.gov In prepubertal models, blocking the kisspeptin receptor could therefore impede normal ovarian and uterine development. For instance, antagonism of the kisspeptin receptor can interfere with the maturation of ovarian follicles. nih.gov In the fruit bat, low kisspeptin levels are associated with reduced progesterone (B1679170) and estradiol (B170435) synthesis during periods of delayed embryonic development, a state that can be reversed by kisspeptin administration. nih.gov This suggests that an antagonist like Kisspeptin-234 would maintain a prepubertal state by preventing the steroidogenesis necessary for uterine and ovarian maturation.

The kisspeptin system is present in the testes of both mammalian and non-mammalian vertebrates, where it appears to play a role in local testicular communication, steroid biosynthesis, and the progression of spermatogenesis. nih.govmdpi.com Studies in non-mammalian models have utilized kisspeptin antagonists to clarify these functions. In ex vivo experiments on testes from the frog Pelophylax esculentus, kisspeptin was found to alter the expression of several enzymes critical for steroidogenesis. mdpi.com Furthermore, in Leydig cells isolated from goat testes, the kisspeptin antagonist P234 (Kisspeptin-234) was shown to significantly reduce both basal and human chorionic gonadotropin (hCG)-activated production of testosterone (B1683101) and estradiol. mdpi.com This provides direct evidence that local kisspeptin signaling contributes to testicular steroid production.

| Model Organism/System | Effect of Kisspeptin-234 (P234) | Observed Outcome | Reference |

|---|---|---|---|

| Goat (Isolated Leydig Cells) | Antagonism of Kisspeptin Receptor | Attenuated basal and hCG-activated testosterone and estradiol production. | mdpi.com |

| Frog (Pelophylax esculentus, Testes Explants) | (Inferred) Blockade of kisspeptin action | Kisspeptin itself alters expression of steroidogenic enzymes; an antagonist would block this regulatory role. | mdpi.com |

Interaction with Energy Balance Regulation in Animal Studies

The reproductive axis is tightly linked to the body's energy status, ensuring that reproduction, an energetically costly process, only occurs when sufficient energy reserves are available. nih.govresearchgate.net Kisspeptin neurons have emerged as a critical node for integrating metabolic information and relaying it to the reproductive centers. nih.govnih.gov

The role of kisspeptin in directly regulating food intake and body weight has produced conflicting results in animal studies. nih.gov Some research indicates that central administration of kisspeptin can act as an anorexigenic factor, reducing food intake in rodents. nih.govnih.gov In such a context, a competitive antagonist like Kisspeptin-234 would be expected to block this effect, thereby reversing the kisspeptin-induced reduction in food consumption.

| Experimental Observation | Investigative Role of Kisspeptin-234 | Reference |

|---|---|---|

| Central kisspeptin administration reduces food intake in rodents. | Blockade of this anorexigenic effect. | nih.govnih.gov |

| Silencing of ARC kisspeptin neurons increases body weight without affecting food intake. | Mimicking this effect to study the role of kisspeptin in energy expenditure versus appetite. | nih.gov |

Kisspeptin neurons are strategically positioned to integrate a variety of metabolic signals. They express receptors for peripheral hormones like leptin and insulin (B600854) and receive inputs from key metabolic-sensing neuronal populations, including pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons. nih.gov Kisspeptin-234 is an invaluable tool for dissecting these intricate neuroendocrine circuits. By selectively blocking the kisspeptin receptor, researchers can determine whether the effects of a particular metabolic pathway on GnRH neurons are mediated directly through kisspeptin.

A clear example of this application comes from studies in prepubertal monkeys. Researchers found that blocking GABA-A receptors with bicuculline (B1666979) stimulated the release of both kisspeptin and GnRH. nih.gov When Kisspeptin-234 was administered concurrently, it completely blocked the bicuculline-induced GnRH release, but not kisspeptin release. nih.gov This elegantly demonstrated that the inhibitory GABAergic tone on GnRH neurons is relayed, at least in part, through the kisspeptin system. nih.gov Therefore, Kisspeptin-234 allows for the precise mapping of neuroendocrine pathways, clarifying how metabolic and neural signals are integrated by kisspeptin neurons to ultimately regulate reproduction. nih.gov

Exploration of Non Neuroendocrine Physiological Roles and Disease Models Using Kisspeptin 234 Trifluoroacetate Salt

Renal and Cardiovascular System Research

The kisspeptin (B8261505) system is increasingly recognized for its influence on the cardiovascular and renal systems. nih.gov Research utilizing Kisspeptin-234 trifluoroacetate (B77799) salt has been instrumental in dissecting the pathological contributions of kisspeptin signaling in conditions such as uremic cardiomyopathy.

Aggravation of Uremic Cardiomyopathy in Rodent Models

Uremic cardiomyopathy is a significant complication of chronic kidney disease (CKD), characterized by structural and functional changes in the heart, including left ventricular hypertrophy and fibrosis. researchgate.net A study investigating the effects of the KISS1R antagonist, peptide-234 (P234), in a rat model of uremic cardiomyopathy induced by 5/6 nephrectomy, revealed a paradoxical and detrimental role of blocking this pathway. researchgate.net

In this model, administration of a higher dose of P234 was found to worsen key features of uremic cardiomyopathy. researchgate.net Compared to the untreated CKD group, rats treated with the higher dose of P234 exhibited more severe interstitial fibrosis and an overexpression of genes associated with left ventricular remodeling. researchgate.net These findings suggest that antagonizing the kisspeptin receptor with Kisspeptin-234 trifluoroacetate salt can exacerbate the pathological cardiac remodeling seen in uremic cardiomyopathy. researchgate.net

Interactive Table: Effect of Kisspeptin-234 (P234) on Cardiac Parameters in a Rat Model of Uremic Cardiomyopathy

| Parameter | Sham Group | CKD Group | CKD + P234 (low dose) | CKD + P234 (high dose) |

|---|---|---|---|---|

| Interstitial Fibrosis | Normal | Increased | Increased | Significantly Increased |

| Gene Expression (Ctgf, Tgfb, Col3a1, Mmp9) | Baseline | Overexpressed | Overexpressed | Significantly Overexpressed |

| Anterior Wall Thickness | Normal | - | - | Reduced |

| Posterior Wall Thickness | Normal | - | - | Reduced |

Interplay with Fibrotic Pathways (e.g., TGF-β Mediated Pathways)

The pro-fibrotic effects observed with Kisspeptin-234 administration in the uremic cardiomyopathy model appear to be linked to the activation of specific fibrotic signaling pathways. researchgate.net The study in rats with uremic cardiomyopathy demonstrated that the aggravation of cardiac fibrosis by P234 was associated with the activation of the transforming growth factor-beta (TGF-β)-mediated pathway. researchgate.net This was evidenced by the overexpression of genes such as Tgfb in the cardiac tissue of the P234-treated group. researchgate.net The TGF-β pathway is a well-known driver of fibrosis in various tissues, including the heart. researchgate.net

These results indicate that the kisspeptin signaling pathway may have a protective role in the context of uremic cardiomyopathy, and its blockade by this compound unleashes pro-fibrotic mechanisms. researchgate.net

Investigation into Renal Hemodynamics and Electrolyte Balance in Disease States

The kisspeptin system, including its receptor KISS1R, is present in renal tissues and is implicated in the regulation of renal hemodynamics and electrolyte balance. nih.govresearchgate.net Dysregulation of this system has been observed in animal models of CKD, suggesting its involvement in the progression of renal dysfunction. nih.govnih.gov In 5/6 nephrectomized rats, for instance, there are notable alterations in the expression of kisspeptins and their receptors in the kidney tissues. nih.gov

Despite the established presence and suggested role of the kisspeptin system in the kidneys, the use of this compound to specifically investigate renal hemodynamics and electrolyte balance in disease states is not yet extensively documented in published research. In the previously mentioned study on uremic cardiomyopathy in rats, the administration of P234 did not significantly alter creatinine (B1669602) clearance or urinary protein excretion, which are general markers of renal function. researchgate.net This suggests that at the doses tested, the antagonistic action of Kisspeptin-234 did not have a measurable impact on these specific parameters of kidney function in this particular disease model. researchgate.net Further research is needed to fully elucidate the potential of this compound as a tool to probe the nuanced roles of kisspeptin signaling in regulating renal blood flow and the balance of key electrolytes like sodium and potassium in various kidney disease models. nih.govnih.gov

Fibrosis Research in Pulmonary Systems

In contrast to its apparent protective role in uremic cardiomyopathy, the kisspeptin system appears to have a pro-fibrotic role in the lungs. The use of this compound has been pivotal in uncovering these differential effects, particularly in the context of pulmonary fibrosis.

Inhibition of Anti-Fibrotic Effects of Kisspeptin-13 in Lung Fibrosis Models

Research using a bleomycin-induced mouse model of idiopathic pulmonary fibrosis has demonstrated that Kisspeptin-13 (KP-13), a product of the KISS1 gene, exerts anti-fibrotic effects. However, these beneficial effects were shown to be reversible by the administration of Kisspeptin-234.

In this model, KP-13 treatment was found to ameliorate body weight loss, improve survival rates, and reduce collagen deposition in the lungs. The co-administration of Kisspeptin-234 with KP-13 was able to inhibit these anti-fibrotic effects, indicating that the protective actions of KP-13 are mediated through the GPR54 receptor.

Interactive Table: Reversal of Kisspeptin-13's Anti-Fibrotic Effects by Kisspeptin-234 in a Lung Fibrosis Model

| Treatment Group | Body Weight Loss | Survival Rate | Lung Collagen Deposition |

|---|---|---|---|

| Bleomycin (BLM) | Significant | Decreased | Increased |

| BLM + Kisspeptin-13 (KP-13) | Attenuated | Increased | Decreased |

| BLM + KP-13 + Kisspeptin-234 | Similar to BLM group | Similar to BLM group | Similar to BLM group |

Mechanistic Insights into this compound's Influence on Fibrotic Processes

The mechanism by which Kisspeptin-234 reverses the anti-fibrotic effects of KP-13 in the lungs involves the modulation of key signaling pathways and cellular processes. The anti-fibrotic action of KP-13 is associated with the downregulation of pro-inflammatory and pro-fibrotic molecules, including tumor necrosis factor-α (TNF-α) and TGF-β. KP-13 also reduces the expression of α-smooth muscle actin (α-SMA) and the phosphorylation of Smad2/3, which are downstream effectors of the TGF-β signaling pathway.

The administration of Kisspeptin-234 counteracts these effects, suggesting that the antagonism of the GPR54 receptor by Kisspeptin-234 restores the pro-fibrotic signaling environment. This highlights the utility of this compound as a specific tool to confirm that the observed anti-fibrotic effects of kisspeptin analogs are indeed mediated through the GPR54 receptor and to further investigate the downstream signaling cascades involved in pulmonary fibrosis.

Synthetic Analogs and Comparative Studies of Kisspeptin 234 Trifluoroacetate Salt

Design and Synthesis of Kisspeptin-234 Trifluoroacetate (B77799) Salt

The development of Kisspeptin-234 was a result of systematic structure-activity relationship (SAR) studies aimed at creating potent antagonists from the native kisspeptin-10 (B1632629) sequence. nih.govresearchgate.net

Amino Acid Sequence and Structural Features

Kisspeptin-234 is a decapeptide with specific amino acid substitutions designed to confer antagonistic properties. mdpi.com The sequence is Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH2. novoprolabs.com These modifications from the native kisspeptin-10 sequence are crucial for its function as an antagonist.

Key structural modifications include:

Substitution of Tyrosine (Tyr) at position 1 with D-Alanine (D-Ala): This alteration was made to test the importance of the side chain at this position. researchgate.net

Substitution of Serine (Ser) at position 5 with Glycine (B1666218) (Gly): This change, in combination with others, was found to be significant in creating potent antagonists. nih.gov

Substitution of Leucine (Leu) at position 8 with D-Tryptophan (D-Trp): This modification is a critical component for its antagonistic activity. nih.govmdpi.com

N-terminal Acetylation and C-terminal Amidation: These modifications are common in synthetic peptides to increase stability.

These substitutions result in a molecule that can bind to the kisspeptin (B8261505) receptor (KISS1R, also known as GPR54) with high affinity but without activating it, thereby blocking the action of endogenous kisspeptins. nih.govresearchgate.net

Table 1: Structural Details of Kisspeptin-234 Trifluoroacetate Salt

| Feature | Description |

|---|---|

| CAS Number | 1848962-29-7 sigmaaldrich.comcaymanchem.combiocompare.comscbt.comaaronchem.combioscience.co.uk |

| Molecular Formula | C63H78N18O13 • xCF3COOH sigmaaldrich.comcaymanchem.comscbt.com |

| Molecular Weight | 1295.4 g/mol (free base) sigmaaldrich.comnovoprolabs.com |

| Amino Acid Sequence | Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH2 novoprolabs.com |

| Purity | Typically ≥95% or ≥98% nih.govcaymanchem.combiocompare.comscbt.com |

Methodological Aspects of Solid-Phase Peptide Synthesis and Purification

The synthesis of Kisspeptin-234, like many synthetic peptides, is primarily achieved through solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Fmoc/tert-butyl chemistry is a popular strategy for SPPS. nih.gov

Following synthesis, the peptide is cleaved from the resin. This cleavage process typically utilizes a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). nih.govacs.org The crude peptide product, which contains the desired peptide along with impurities such as deletion and truncated sequences, is then subjected to purification. bachem.com

The standard and most widely used method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comwaters.commdpi.com In this technique, the crude peptide mixture is passed through a column containing a non-polar stationary phase (often C18-modified silica). bachem.com A gradient of increasing organic solvent (like acetonitrile), typically containing a small percentage of TFA (e.g., 0.1%), is used to elute the components based on their hydrophobicity. bachem.com The fractions containing the pure peptide are collected, pooled, and then lyophilized (freeze-dried) to obtain the final solid peptide salt. bachem.com The purity of the final product is verified by analytical HPLC and its identity confirmed by mass spectrometry. nih.gov

Comparative Analysis with Other Kisspeptin Antagonists

The efficacy of Kisspeptin-234 is best understood when compared to other kisspeptin analogs developed as antagonists.

Assessment of Potency and Specificity Relative to Other Analogs

Kisspeptin-234 has been identified as a highly potent antagonist of the kisspeptin receptor. nih.gov In in vitro studies using Chinese hamster ovary (CHO) cells expressing the human kisspeptin receptor, Kisspeptin-234 was shown to inhibit kisspeptin-10-induced inositol (B14025) phosphate (B84403) (IP) production with an IC50 of 7 nM. novoprolabs.comcaymanchem.com This indicates a strong ability to block the intracellular signaling cascade initiated by kisspeptin binding. nih.gov

When compared to other analogs developed in the same series, Kisspeptin-234 demonstrated superior antagonistic activity. nih.gov For instance, the combination of substitutions at positions 1, 5, and 8 in Kisspeptin-234 resulted in a more potent inhibition of kisspeptin-10 stimulation compared to analogs with fewer or different substitutions. nih.govresearchgate.net It has a binding affinity for the receptor similar to that of the native kisspeptin-10. nih.gov

However, it is noteworthy that in some experimental models, the antagonistic effects of Kisspeptin-234 were not observed. For example, in a study using CHEM1 cells stably expressing the human KiSS1R, Kisspeptin-234 and other analogs (p271, p354, and p356) did not prevent the calcium response induced by KP10. nih.gov This discrepancy could be attributed to differences in the cell lines, the specific signaling pathways being measured (IP production vs. calcium flux), or variations between batches of the synthetic peptide. nih.gov

Structure-Activity Relationship (SAR) Studies for Antagonistic Properties

The development of Kisspeptin-234 was guided by extensive SAR studies on kisspeptin-10. nih.govnih.gov These studies systematically substituted amino acids to identify residues crucial for receptor binding and activation. It was established that Phenylalanine at position 6 (Phe6), Arginine at position 9 (Arg9), and the C-terminal Phenylalanine-amide (Phe10-NH2) are essential for binding to the receptor. nih.gov

To convert the agonist activity of kisspeptin-10 into an antagonist, modifications were focused on other positions. The SAR studies revealed that:

Substitution of Serine at position 5 with Glycine (Gly) and Leucine at position 8 with D-Tryptophan (D-Trp) were key to generating potent antagonists. nih.gov

Further substitution of Tyrosine at position 1 with D-Alanine (D-Ala), as seen in Kisspeptin-234, enhanced the antagonistic activity. nih.gov

Conversely, substitutions at other positions, such as replacing Asparagine at position 2 with D-Asparagine, resulted in analogs that could not bind to the receptor. researchgate.net

These studies highlight the delicate balance of structural features required to achieve potent and specific antagonism of the kisspeptin receptor.

Influence of Trifluoroacetate Counterion in Experimental Contexts

The trifluoroacetate (TFA) salt form of Kisspeptin-234 is a direct consequence of the common methods used for its synthesis and purification. nih.govgenscript.com TFA is used to cleave the peptide from the solid support and as an ion-pairing agent in RP-HPLC. genscript.commdpi.com During lyophilization, while free TFA is removed, some TFA remains as a counterion to the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like Arginine. genscript.commdpi.com

The presence of the TFA counterion is not merely an inert component and can have several implications in experimental settings:

Biological Activity: TFA itself can exhibit biological effects. genscript.com Studies have shown that TFA can inhibit cell proliferation at certain concentrations and may even act as an allosteric regulator of some receptors. genscript.comresearchgate.net This is a critical consideration when interpreting the results of in vitro and in vivo experiments, as the observed effects could be a combination of the peptide's action and the counterion's influence. researchgate.netnih.gov

Physicochemical Properties: The TFA counterion can affect the physicochemical properties of the peptide, including its secondary structure. nih.govgenscript.com It can interfere with structural analysis techniques like Fourier-transform infrared (FTIR) spectroscopy due to a strong absorbance band that overlaps with the peptide's amide I band. nih.govgenscript.com

Experimental Variability: The presence of residual TFA can introduce variability in experimental data. novoprolabs.comgenscript.com For this reason, in some sensitive biological assays, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride or acetate (B1210297). genscript.comnih.gov

Therefore, researchers using this compound should be aware of the potential influence of the TFA counterion on their experimental outcomes.

Consideration of Potential Effects of TFA on Cellular Assays and In Vivo Outcomes

Kisspeptin-234, a potent antagonist of the kisspeptin receptor (KISS1R, also known as GPR54), is a critical tool in neuroendocrinology and reproductive research. nih.gov Like many synthetic peptides, Kisspeptin-234 is commonly produced and purified using trifluoroacetic acid (TFA), resulting in the final product being a trifluoroacetate salt. While often considered an inert counter-ion, residual TFA can exert significant and often overlooked effects on experimental outcomes, leading to variability and potential misinterpretation of data. genscript.comgenscript.com

The use of TFA is prevalent in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov Although subsequent lyophilization removes free TFA, the acid remains ionically bound to positively charged amino acid residues in the peptide sequence. genscript.comgenscript.com This residual TFA can introduce a range of confounding variables in both cellular and whole-animal studies.

Beyond direct effects on cell viability, TFA can alter the secondary structure of peptides, which is often critical for their biological function. nih.govnih.gov The presence of the TFA counter-ion can affect the hydrogen-bonding network within a peptide, potentially changing its conformation and, consequently, its receptor-binding affinity and efficacy. nih.govgenscript.com Furthermore, TFA itself can act as an allosteric modulator of certain receptors. Studies have identified TFA as a modulator of the glycine receptor, which could produce confounding neuroactive effects in experiments. genscript.comnih.gov

In the context of in vivo research, the potential for TFA to induce immunogenic responses is a key consideration. The trifluoroacetyl group can covalently modify endogenous proteins and phospholipids, creating novel antigens that may elicit an antibody response. genscript.comnih.gov This is particularly critical in preclinical studies where repeated administration of a peptide TFA salt could lead to an immune reaction, affecting the study's outcome and reproducibility. The table below summarizes key findings on the potential effects of TFA.

| Experimental System | Observed Effects of TFA Counter-Ion | Potential Consequence | References |

| Cellular Assays | Inhibition or promotion of cell proliferation depending on cell type and concentration. | Masking of true peptide effect, reduced signal, or false positives. | genscript.comnih.govphysiology.org |

| Allosteric modulation of receptors (e.g., glycine receptor). | Confounding biological activity unrelated to the peptide. | genscript.comnih.gov | |

| Peptide Structure | Alteration of peptide secondary structure and conformation. | Changes in receptor binding, efficacy, and overall activity. | nih.govgenscript.comnih.gov |

| In Vivo Studies | Trifluoroacetylation of endogenous proteins. | Induction of immune responses and antibody production. | genscript.comnih.gov |

| Onset of experimental autoimmune encephalomyelitis occurred ~5 days earlier with a TFA-containing peptide compared to its acetate form. | Altered disease progression and outcomes in immunological models. | nih.gov | |

| Analytical Chemistry | Strong absorbance band (approx. 1670 cm⁻¹) in infrared spectroscopy. | Interference with structural analysis (e.g., FTIR) by obscuring the peptide's amide I band. | nih.govgenscript.com |

Methodological Strategies for Mitigating TFA-Related Variability

Given the potential for trifluoroacetate to confound experimental results, several methodological strategies can be employed to mitigate TFA-related variability. These approaches range from removing the TFA counter-ion entirely to implementing controls to account for its effects.

The most direct strategy is the removal of TFA and its replacement with a more biologically inert counter-ion, such as acetate or hydrochloride (HCl). genscript.com Several methods are available for this counter-ion exchange:

Ion-Exchange Chromatography: This technique involves using a column packed with a strong anion exchange resin. The peptide-TFA salt is dissolved and passed through the column, which captures the TFA anions and allows the peptide to be eluted with a different, more desirable counter-ion like acetate or chloride. lifetein.compeptide.com

Reversed-Phase HPLC with Modified Mobile Phase: Peptides can be re-purified using RP-HPLC with a mobile phase containing a different acid, such as acetic acid. The peptide is loaded onto the column and washed extensively with a buffer containing the new acid, which displaces the bound TFA. The peptide is then eluted with the new counter-ion. lifetein.comomizzur.com

Repetitive Lyophilization from an Acid Solution: This method involves dissolving the peptide TFA salt in a dilute solution of a stronger acid, such as hydrochloric acid. The solution is then frozen and lyophilized (freeze-dried). Repeating this process multiple times effectively replaces the more volatile TFA with the chloride salt. peptide.comlifetein.com

Beyond removing TFA, researchers can implement procedural controls to minimize its impact. When conducting cellular or in vivo experiments, including a control group treated with TFA alone (at concentrations equivalent to those present in the peptide preparation) is crucial. This allows for the differentiation of effects caused by the peptide versus those caused by the TFA counter-ion. nih.gov

Finally, a proactive approach involves obtaining the peptide in a different salt form from the outset. Many commercial peptide synthesis companies offer TFA removal as a service or can provide the final peptide as an acetate or hydrochloride salt. While this may increase the initial cost of the peptide due to additional processing steps and potential loss of material during the exchange, it can prevent costly experimental failures and improve data reliability. lifetein.comomizzur.com

The following table outlines and compares the primary strategies for mitigating TFA-related variability.

| Strategy | Description | Advantages | Disadvantages | References |

| Counter-Ion Exchange (HPLC) | Re-purification of the peptide using RP-HPLC with a non-TFA acid (e.g., acetic acid) in the mobile phase. | High purity of the final product; effective TFA removal. | Can be time-consuming; may result in peptide loss; requires access to HPLC equipment. | lifetein.comomizzur.com |

| Counter-Ion Exchange (Anion-Exchange Resin) | Passing the peptide solution through a resin that selectively binds TFA and allows elution of the peptide with a new counter-ion. | Relatively simple procedure. | Efficiency can vary; potential for peptide loss on the column. | lifetein.compeptide.com |

| Repetitive Lyophilization | Dissolving the peptide in an aqueous solution of a stronger, volatile acid (e.g., HCl) and freeze-drying multiple times. | Does not require chromatography; can be done with standard lab equipment. | May not achieve 100% TFA removal; requires a replacement acid stronger than TFA. | peptide.comlifetein.com |

| Inclusion of TFA Controls | Running parallel experiments with control groups treated with TFA at concentrations equivalent to those in the peptide sample. | Helps to identify and subtract the biological effects of TFA itself. | Does not remove TFA; increases the complexity and cost of experiments. | nih.gov |

| Purchase of Alternative Salt Forms | Ordering the custom-synthesized peptide directly in an acetate or hydrochloride salt form. | Avoids the issue of TFA contamination from the start; convenient. | Higher initial cost; may not be offered by all suppliers. | genscript.comlifetein.comomizzur.com |

Advanced Methodologies and Techniques Utilized in Studying Kisspeptin 234 Trifluoroacetate Salt

In Vitro Pharmacological Assays

In vitro assays are fundamental in quantifying the antagonistic potency and mechanism of action of Kisspeptin-234 trifluoroacetate (B77799) salt at the cellular level. These assays typically involve cultured cells engineered to express the human kisspeptin (B8261505) receptor.

Receptor Binding Assays (e.g., Radioligand Binding, Fluorescent Ligand Binding)

Receptor binding assays are employed to determine the affinity of Kisspeptin-234 for the KISS1R and to understand its mode of interaction. These assays directly measure the ability of the antagonist to compete with the natural ligand, kisspeptin, for the receptor's binding site.

Detailed Research Findings: Studies have utilized competitive binding assays with Chinese hamster ovary (CHO) cells stably expressing the human KISS1R. nih.govresearchgate.net In these experiments, a labeled form of kisspeptin (either radiolabeled or fluorescently tagged) is introduced to the cells. The ability of unlabeled Kisspeptin-234 to displace the labeled ligand from the receptor is then measured. Research has shown that Kisspeptin-234 is a potent antagonist that competes directly with the Kisspeptin-10 (B1632629) binding site. sigmaaldrich.com It has been demonstrated to bind the receptor with a high affinity, comparable to that of the endogenous agonist Kisspeptin-10, with a reported binding affinity (EC50) of 2.7 nM. nih.gov This indicates that Kisspeptin-234 effectively occupies the receptor, thereby preventing the binding and action of the natural agonist.

Intracellular Calcium Mobilization Assays (e.g., FlexStation III System)

The activation of KISS1R, a Gq/11 protein-coupled receptor, initiates a signaling cascade that includes the mobilization of intracellular calcium ([Ca2+]i). moleculardevices.com Assays measuring these calcium fluxes are a critical functional method for assessing the antagonistic properties of compounds like Kisspeptin-234.

Detailed Research Findings: Upon agonist binding, KISS1R activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then stimulates the release of calcium from intracellular stores, causing a transient increase in cytosolic calcium concentration. nih.gov This calcium response can be monitored in real-time using calcium-sensitive fluorescent dyes (e.g., Fluo-4) in a high-throughput format with instruments like the FlexStation 3 Multi-Mode Microplate Reader. moleculardevices.comnih.govmoleculardevices.com This system uses an integrated fluid transfer module to add compounds to cells while simultaneously measuring the fluorescent signal, allowing for the capture of rapid kinetic responses. nih.govmoleculardevices.com

While kisspeptin agonists reliably evoke a robust increase in intracellular calcium, studies on the antagonist Kisspeptin-234 have focused on its ability to block this effect. nih.gov The primary mechanism of its antagonism is the inhibition of the signaling step immediately preceding calcium release: the production of inositol phosphate (B84403) (IP). In CHO cells expressing the human kisspeptin receptor, Kisspeptin-234 potently inhibits kisspeptin-10-induced inositol phosphate production with an IC50 value of 7 nM. caymanchem.com By blocking the generation of IP, Kisspeptin-234 effectively prevents the downstream release of intracellular calcium, thus confirming its antagonistic function.

Summary of In Vitro Assay Findings for Kisspeptin-234

| Assay Type | Cell Line | Measured Effect | Reported Potency | Reference |

|---|---|---|---|---|

| Receptor Binding Assay | CHO cells expressing human GPR54 | Competitive binding against Kisspeptin-10 | EC50 = 2.7 nM | nih.gov |

| Inositol Phosphate (IP) Assay | CHO cells expressing human GPR54 | Inhibition of Kisspeptin-10-induced IP production | IC50 = 7 nM | caymanchem.com |

Reporter Gene Assays for Receptor Activation

Reporter gene assays provide another robust method for quantifying receptor activation or inhibition. In this technique, cells are transfected with a genetic construct containing a reporter gene (such as luciferase or β-galactosidase) linked to a response element that is activated by the signaling pathway downstream of the receptor of interest. For KISS1R, this would typically be a serum response element (SRE) or a nuclear factor of activated T-cells (NFAT) response element, which are responsive to Gq/11 signaling. When the receptor is activated by an agonist, the signaling cascade leads to the expression of the reporter gene, producing a measurable signal (e.g., light or color). An antagonist like Kisspeptin-234 would be evaluated by its ability to prevent the agonist-induced reporter gene expression. While this is a standard technique for GPCR antagonist characterization, specific published data detailing the use of reporter gene assays for Kisspeptin-234 is not prominently available in the reviewed literature.

Electrophysiological Techniques

Electrophysiological recordings are essential for understanding how Kisspeptin-234 affects the electrical activity of individual neurons, particularly the gonadotropin-releasing hormone (GnRH) neurons that are the primary targets of kisspeptin signaling. nih.govjove.com

Whole-Cell Patch-Clamp Recordings of Neuronal Activity

The whole-cell patch-clamp technique is a powerful tool that allows for the precise measurement of a neuron's membrane potential and the ionic currents that flow across its membrane. nih.govjove.com This method provides detailed insight into how receptor activation translates into changes in neuronal excitability.

Detailed Research Findings: Kisspeptin is known to be a potent exciter of GnRH neurons, causing membrane depolarization and an increase in action potential firing. nih.govresearchgate.net Whole-cell patch-clamp recordings from identified GnRH neurons in mouse brain slices have been used to demonstrate the antagonistic action of Kisspeptin-234. nih.gov Studies show that while the agonist Kisspeptin-10 induces a depolarizing effect, the presence of Kisspeptin-234 prevents this action. nih.gov It has been shown to inhibit the kisspeptin-induced inhibition of voltage-gated Ca2+ currents, demonstrating its ability to block the intracellular signaling cascade at the neuronal level. nih.gov

Cell-Attached Recordings for Firing Rate Analysis

Cell-attached recording is a less invasive electrophysiological technique used to monitor the firing rate of a neuron without disrupting its intracellular environment. nih.govjneurosci.org A glass micropipette is sealed against the cell membrane, allowing for the detection of extracellular voltage changes associated with action potentials. This method is ideal for observing changes in the frequency of neuronal firing in response to pharmacological agents.

Detailed Research Findings: Targeted extracellular (cell-attached) recordings have been instrumental in confirming the inhibitory effect of Kisspeptin-234 on neuronal activity. nih.gov In studies using brain slices from mice, application of Kisspeptin-10 reliably increases the firing rate of GnRH neurons. Co-application of Kisspeptin-234 effectively blocks this Kisspeptin-10-induced increase in firing activity. nih.govcaymanchem.com This direct evidence from firing rate analysis confirms that Kisspeptin-234 acts as a functional antagonist at the level of the individual GnRH neuron, preventing the excitatory signal of the endogenous ligand from being transduced into neuronal output.

Summary of Electrophysiological Findings for Kisspeptin-234

| Technique | Neuron Type | Observed Effect | Context | Reference |

|---|---|---|---|---|

| Whole-Cell Patch-Clamp | GnRH neurons (mouse) | Prevents kisspeptin-induced modulation of ion currents | Antagonism of Kisspeptin-10 effects | nih.gov |

| Cell-Attached Recording | GnRH neurons (mouse) | Inhibition of Kisspeptin-10-induced firing rate | Antagonism of Kisspeptin-10 effects | nih.govcaymanchem.com |

Molecular Biology and Gene Expression Analysis

Advanced molecular biology techniques are fundamental to understanding the mechanisms through which Kisspeptin-234 trifluoroacetate salt exerts its effects as an antagonist of the kisspeptin receptor (KISS1R). These methods allow researchers to quantify changes in gene and protein expression, as well as to visualize the location of key proteins within tissues, providing a detailed picture of the compound's influence on cellular and physiological processes.

Quantitative Polymerase Chain Reaction (qPCR) for Target Gene Expression

Quantitative Polymerase Chain Reaction (qPCR) is a crucial technique for measuring the expression levels of specific messenger RNA (mRNA), offering insight into how Kisspeptin-234 might alter gene transcription. In the context of the kisspeptin system, qPCR is often used to measure the mRNA levels of gonadotropin-releasing hormone (GnRH), a key downstream target.

Studies have demonstrated that kisspeptin signaling can directly regulate GnRH gene expression. For instance, research using hypothalamic tissue has shown that treatment with a kisspeptin agonist can lead to a significant increase in GnRH mRNA levels. nih.gov In such experiments, total RNA is extracted from the tissue of interest, reverse-transcribed into complementary DNA (cDNA), and then subjected to qPCR analysis using primers specific to the GnRH gene. The results quantify the change in gene expression relative to control conditions. nih.gov By employing an antagonist like Kisspeptin-234, researchers can investigate its ability to prevent this kisspeptin-induced upregulation of GnRH transcription, thereby confirming its antagonistic properties at the gene expression level. This methodology has been pivotal in defining the genetic mechanisms that mediate kisspeptin's action on its target genes. nih.gov

| Treatment Group | Target Gene | Tissue | Fold Change in mRNA Expression (vs. Control) | Reference |

|---|---|---|---|---|

| Kisspeptin Agonist | GnRH | Hypothalamus (Wild-Type Mice) | ~2-fold increase | nih.gov |

| Kisspeptin Agonist | GnRH | Hypothalamus (GnRH-Otx-2KO Mice) | No significant change | nih.gov |

Western Blotting for Protein Expression Quantification

Western blotting is an indispensable technique for detecting and quantifying specific proteins in a sample, providing a direct measure of protein expression. This method is used to study the effects of Kisspeptin-234 on the abundance of the kisspeptin receptor (KISS1R), kisspeptin itself (Kiss1), or downstream signaling proteins.

Research has utilized Western blotting to characterize the expression of Kiss1 and KISS1R in various tissues, such as the epididymis. nih.gov In these studies, protein extracts from different regions of the tissue are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Kiss1 and KISS1R. nih.gov This has revealed differential expression patterns; for example, high levels of Kiss1 protein were observed in the caput (head) of the epididymis compared to the cauda (tail). nih.gov Furthermore, Western blot analysis is used to detect the activation of intracellular signaling pathways. For example, kisspeptin has been shown to activate the ERK1/2 and p38 MAPK kinases in hypothalamic neurons, an effect that can be quantified by using antibodies that recognize the phosphorylated (activated) forms of these proteins. nih.gov An antagonist like Kisspeptin-234 would be expected to block this kisspeptin-induced phosphorylation, a hypothesis testable by Western blot.

| Protein | Tissue/Cell Type | Finding | Reference |

|---|---|---|---|

| Kiss1 | Rat Epididymis (Caput vs. Cauda) | Significantly higher expression in caput epididymis. | nih.gov |

| KISS1R | Rat Epididymal Spermatozoa (Caput vs. Cauda) | Constantly expressed levels in both regions. | nih.gov |

| Phosphorylated ERK1/2 & p38 MAPK | Hypothalamic NPY-secreting neurons | Expression is increased upon kisspeptin stimulation. | nih.gov |

Immunohistochemistry for Receptor and Protein Localization

Immunohistochemistry (IHC) is a powerful visualization technique that uses antibodies to detect the specific location of proteins within a tissue section. IHC is critical for understanding where the kisspeptin receptor is expressed, and thus where a compound like Kisspeptin-234 might act.

Studies have employed IHC to map the distribution of kisspeptin and KISS1R in reproductive tissues. In the equine ovary, for instance, kisspeptin and its receptor have been detected in various follicle types, oocytes, and the corpus luteum, suggesting a role in follicular development and ovulation. lsu.edu Similarly, in the rat epididymis, IHC has revealed that Kiss1 protein is primarily localized in secretory epithelial cells, while KISS1R is found in contractile myoid cells. nih.gov In the brain, IHC has been used to show that kisspeptin-immunoreactive fibers are found in close proximity to GnRH neurons in the median eminence, supporting the role of kisspeptin in regulating GnRH release. nih.gov These localization studies provide an anatomical framework for interpreting the functional data obtained from in vivo studies using Kisspeptin-234.

| Protein | Species | Tissue | Observed Location | Reference |

|---|---|---|---|---|

| Kisspeptin (Kp10) & KISS1R | Equine | Ovary | All follicle types (primordial, preantral, antral), oocytes, corpora lutea. | lsu.edu |

| Kiss1 | Rat | Epididymis | Mainly in secretory epithelial cells. | nih.gov |

| KISS1R | Rat | Epididymis | Mainly in contractile myoid cells. | nih.gov |

| Kisspeptin | Rat | Hypothalamus | Arcuate nucleus, median eminence, infundibulum. | nih.gov |

In Vivo Animal Model Research Designs

In vivo research in animal models is essential for determining the physiological effects of this compound. The method of administration is a key variable in these study designs, as it determines whether the compound's effects are localized to the central nervous system or are systemic.

Intracerebroventricular (ICV) Administration Techniques

Intracerebroventricular (ICV) administration involves the direct injection of a substance into the cerebral ventricles of the brain, bypassing the blood-brain barrier. This technique is the gold standard for studying the direct central effects of compounds like Kisspeptin-234.

ICV administration has been used to confirm the antagonistic actions of Kisspeptin-234 (also referred to as P234) on the hypothalamo-pituitary-gonadal (HPG) axis. nih.gov In a typical experiment, animals such as rats are surgically implanted with a cannula aimed at a lateral ventricle. Following recovery, Kisspeptin-234 can be infused directly into the brain. Studies have shown that central co-administration of Kisspeptin-234 with a kisspeptin agonist can blunt or prevent the expected rise in luteinizing hormone (LH). nih.goved.ac.uk For example, research in male rats demonstrated that ICV injection of Kisspeptin-234 could block the stimulatory effect of kisspeptin on LH and testosterone (B1683101) levels. nih.gov This methodology is crucial for delineating the central mechanisms of gonadotropin regulation and other neurological functions influenced by kisspeptin signaling. ed.ac.uk

| Animal Model | Experimental Design | Observed Effect of P234 | Reference |

|---|---|---|---|

| Male Rats | ICV co-injection with Kisspeptin | Blocked the Kisspeptin-induced increase in serum LH and testosterone. | nih.gov |

| Male Rats | ICV administration | Reversed the antidepressant-like effects of Kisspeptin-10. | |